

Quinuclidine-4-carboxylic acid hydrochloride

CAS number 40117-63-3

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Compound of Interest

Compound Name: *Quinuclidine-4-carboxylic acid*
hydrochloride

Cat. No.: *B1400409*

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An In-depth Technical Guide to **Quinuclidine-4-carboxylic acid hydrochloride** (CAS 40117-63-3)

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of a Bicyclic Scaffold

In the landscape of medicinal chemistry and drug development, the structural rigidity and defined three-dimensional orientation of molecular scaffolds are paramount. Quinuclidine, a bicyclic amine, represents a privileged scaffold, conferring unique pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). **Quinuclidine-4-carboxylic acid hydrochloride** (CAS 40117-63-3) is a pivotal derivative of this core structure. It is not merely a chemical intermediate but a foundational building block that enables the synthesis of complex therapeutic agents. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile molecule.

Core Molecular Characteristics

Quinuclidine-4-carboxylic acid hydrochloride is the salt form of a carboxylic acid derivative of 1-azabicyclo[2.2.2]octane.[1] The hydrochloride salt form enhances its stability and aqueous solubility, which is a significant advantage for handling, formulation, and certain reaction conditions compared to its free base.[1]

Physicochemical & Structural Data

A summary of the key identification and physical properties is provided below. This data is essential for analytical method development, reaction planning, and safety assessments.

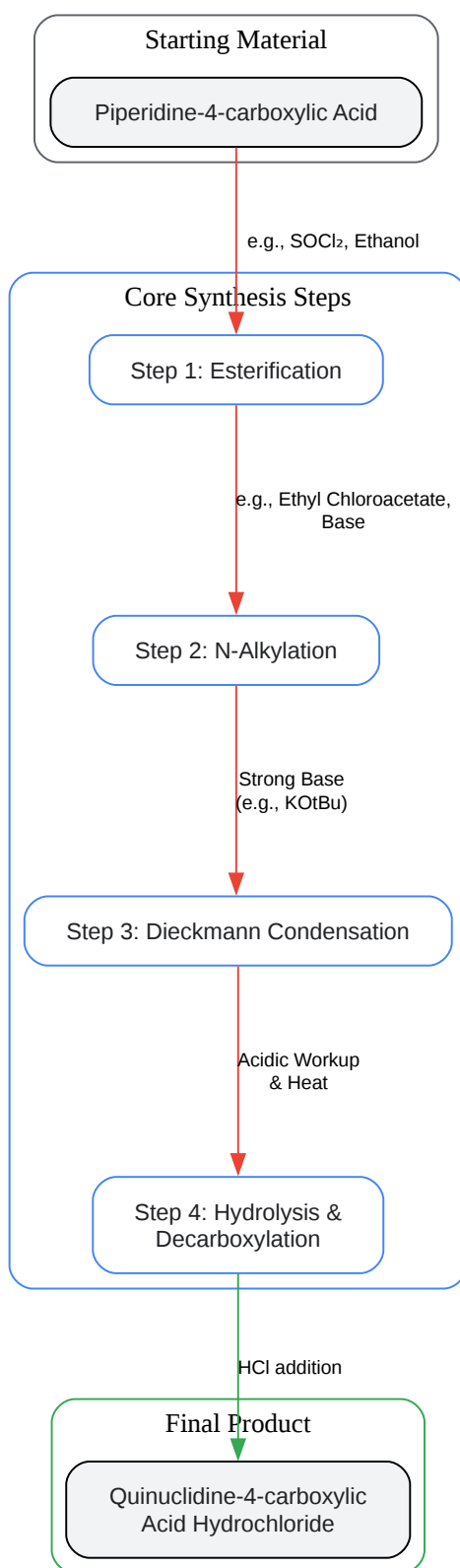
Property	Value	Source(s)
CAS Number	40117-63-3	[2][3]
Molecular Formula	C ₈ H ₁₃ NO ₂ · HCl or C ₈ H ₁₄ ClNO ₂	[2][4]
Molecular Weight	191.66 g/mol	[4]
Physical Form	Solid	
Melting Point	>300 °C	
Storage	Room temperature, under inert atmosphere, keep dry	
Synonyms	1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride	[1][5]
InChI Key	JTYXRFSULOZNP- UHFFFAOYSA-N	

Synthesis Pathway: From Piperidine to a Bicyclic Core

The construction of the quinuclidine ring system from acyclic or monocyclic precursors is a cornerstone of its chemistry. The most prevalent and scalable synthetic routes start from piperidine-4-carboxylic acid or its ester derivatives.[6] The general strategy involves N-alkylation followed by an intramolecular Dieckmann condensation to form the bicyclic structure.

Conceptual Synthesis Workflow

The transformation from a simple piperidine ring to the rigid quinuclidine cage is a multi-step process that builds complexity in a controlled manner. The causality behind this workflow is to first functionalize the piperidine nitrogen, introducing the necessary carbon chain for the second ring closure, which is then achieved via a robust intramolecular cyclization reaction.



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Caption: Generalized synthetic workflow for Quinuclidine-4-carboxylic acid HCl.

Reference Experimental Protocol

This protocol is a synthesized representation based on established chemical literature, including patented methods.[6][7][8] It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Objective: To synthesize 3-Quinuclidinone hydrochloride, a direct precursor that can be further modified to Quinuclidine-4-carboxylic acid. The pathway illustrates the key ring-forming reaction.

Step 1: Esterification of Piperidine-4-carboxylic acid (1)

- Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol.
- Cool the mixture in an ice bath.
- Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. The use of thionyl chloride is critical for converting the carboxylic acid to an acyl chloride in situ, which then readily reacts with ethanol to form the ethyl ester with high efficiency.[6]
- After addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
- Cool the reaction and remove the solvent under reduced pressure to yield ethyl piperidine-4-carboxylate (2).

Step 2: N-Alkylation with Methyl Chloroacetate

- Dissolve the crude ethyl piperidine-4-carboxylate (2) (1.0 eq) in a suitable solvent like DMF or acetonitrile.
- Add a base such as anhydrous potassium carbonate or sodium carbonate (2.5 eq). This base acts as a proton scavenger for the HCl generated during the substitution reaction.
- Add methyl chloroacetate (1.2 eq) and heat the mixture to 60-80 °C for 8-12 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to obtain the diester, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-

carboxylate (3).[6]

Step 3: Intramolecular Dieckmann Condensation, Hydrolysis, and Decarboxylation

- Prepare a solution of a strong base, such as potassium tert-butoxide (2.0 eq), in anhydrous toluene. The choice of a non-nucleophilic, strong base is crucial to promote the intramolecular cyclization without causing unwanted side reactions like transesterification.
- Add the diester (3) dropwise to the base solution at elevated temperature (e.g., 80-90 °C).[8] A color change is often observed, indicating the formation of the enolate intermediate.
- After the addition is complete, maintain the reflux for 2-4 hours to drive the cyclization to completion.
- Cool the reaction mixture and carefully quench with aqueous hydrochloric acid. This step performs a dual function: it neutralizes the base and catalyzes the hydrolysis of the resulting β -keto ester intermediate, followed by thermal decarboxylation to yield the target ketone.[6]
- Heat the acidic mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis and decarboxylation.
- After cooling, the product, 3-quinuclidinone hydrochloride (4), can be isolated by crystallization or extraction. Further standard organic chemistry transformations can convert this ketone to the desired carboxylic acid.

Applications in Research and Drug Development

The primary value of **Quinuclidine-4-carboxylic acid hydrochloride** lies in its role as a high-value intermediate and a reference standard in pharmaceutical quality control.[2][9]

As a Key Building Block

The rigid quinuclidine framework is a common feature in drugs targeting the central and peripheral nervous systems, particularly muscarinic acetylcholine receptors.[10] This compound provides a direct route to introduce this scaffold.

- **Synthesis of Antimuscarinics:** It is a documented starting material or intermediate for complex APIs. For instance, it is listed as an impurity and therefore a related synthetic

precursor for Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of COPD.[1][11]

- **Scaffold for Novel Ligands:** The carboxylic acid moiety serves as a versatile chemical handle. It can be readily converted into amides, esters, or reduced to an alcohol, allowing for the exploration of a wide chemical space in lead optimization campaigns. A common reaction is its conversion to the acyl chloride using reagents like oxalyl chloride, preparing it for coupling with various nucleophiles.[12]

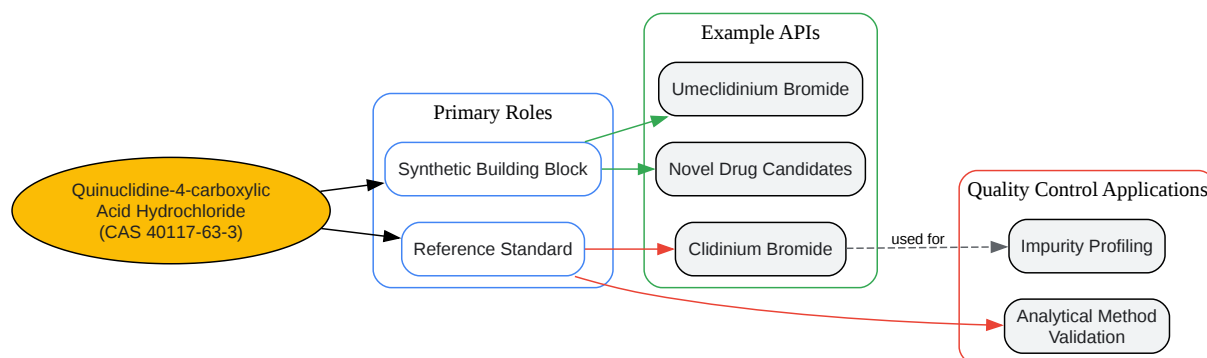
As a Pharmaceutical Reference Standard

In the highly regulated environment of pharmaceutical manufacturing, authenticated reference standards are essential for quality assurance.

- **Impurity Profiling:** It is used as a characterized reference material for APIs like Clidinium Bromide.[2][9] Analytical chemists use it to identify and quantify this specific impurity in drug batches, ensuring the final product meets stringent purity requirements set by regulatory bodies like the USP or EP.[2]
- **Method Validation:** It serves as a standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used for quality control during drug synthesis and formulation. [2]

Application Logic

The utility of the compound can be visualized as a central node branching into its primary roles in the pharmaceutical industry.



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Caption: Roles of Quinuclidine-4-carboxylic acid HCl in drug development.

Analytical Characterization


The identity and purity of **Quinuclidine-4-carboxylic acid hydrochloride** must be rigorously confirmed. A multi-technique approach is standard practice, ensuring the material meets specifications for its intended use.

Technique	Purpose	Expected Observations
^1H NMR	Structural confirmation and identification of protons.	Signals corresponding to the protons on the bicyclic ring structure and absence of significant organic impurities. The integration of signals should match the number of protons.
^{13}C NMR	Confirmation of the carbon skeleton.	Signals for each unique carbon atom in the molecule, including the characteristic downfield shift for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	The molecular ion peak corresponding to the free base ($\text{C}_8\text{H}_{13}\text{NO}_2$) should be observed, confirming the molecular weight of the organic component.
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating high purity (typically >98%). The method would likely use a C18 column with a buffered mobile phase.
Fourier-Transform Infrared Spectroscopy (FTIR)	Identification of functional groups.	Characteristic absorptions for O-H and C=O stretching of the carboxylic acid, N-H stretching from the protonated amine, and C-H stretching of the alkane backbone.

Safety and Handling

As with any chemical reagent, proper handling procedures are mandatory to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS).

GHS Hazard Identification

Pictogram	GHS Code	Hazard Statement
	GHS07	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[\[14\]](#) Wash hands thoroughly after handling.
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[\[15\]](#)
- First Aid Measures:
 - Inhalation: Move person to fresh air.
 - Skin Contact: Immediately wash skin with plenty of soap and water.[\[14\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[14\]](#)
 - Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

Quinuclidine-4-carboxylic acid hydrochloride (CAS 40117-63-3) is a molecule of significant strategic importance in modern pharmaceutical science. Its value extends beyond its chemical properties to its role as an enabling tool for the creation of sophisticated drugs with precisely engineered three-dimensional structures. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for any researcher or organization aiming to utilize this powerful synthetic building block in the pursuit of novel therapeutics.

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References

- 1. CAS 40117-63-3: 1-Azabicyclo[2.2.2]octane-4-carboxylic aci... [cymitquimica.com]
- 2. quinuclidine-4-carboxylic acid hydrochloride - CAS - 40117-63-3 | Axios Research [axios-research.com]
- 3. 001chemical.com [001chemical.com]
- 4. Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | QBA11763 [biosynth.com]
- 5. Quinuclidine-4-carboxylic acid hydrochloride - CAS:40117-63-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]
- 8. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. quinuclidine-4-carboxylic acid hydrochloride - SRIRAMCHEM [sriramchem.com]
- 10. Quinuclidine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. 40117-63-3 | Quinuclidine-4-carboxylic acid hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
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